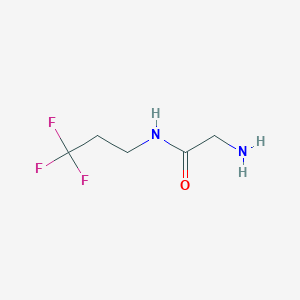

2-amino-N-(3,3,3-trifluoropropyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9F3N2O |

|---|---|

Molecular Weight |

170.13 g/mol |

IUPAC Name |

2-amino-N-(3,3,3-trifluoropropyl)acetamide |

InChI |

InChI=1S/C5H9F3N2O/c6-5(7,8)1-2-10-4(11)3-9/h1-3,9H2,(H,10,11) |

InChI Key |

PPFLLWDIBPUSJK-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)CN)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Amino N 3,3,3 Trifluoropropyl Acetamide

Transformations Involving the Amide Functional Group

The amide group in 2-amino-N-(3,3,3-trifluoropropyl)acetamide is generally considered to be relatively unreactive due to resonance stabilization. However, under specific conditions, it can undergo various transformations.

Acylation and Related N-Functionalization

While direct N-acylation of the amide nitrogen is challenging, it can be achieved under forcing conditions or through activation of the amide itself. Generally, the alpha-amino group would be significantly more nucleophilic and would react preferentially. Selective N-acylation of the amide would require prior protection of the alpha-amino group. No specific examples of N-acylation for this compound have been reported.

Electrophilic Activation of Amides

Amides can be activated by strong electrophiles, which makes the carbonyl carbon more susceptible to nucleophilic attack. Reagents like triflic anhydride (B1165640) (Tf₂O) are commonly used for this purpose, converting the amide into a highly reactive nitrilium or imidoyl triflate intermediate. researchgate.netnih.gov This activation would facilitate reactions that are otherwise difficult, but specific studies on this compound are absent from the literature.

Reduction Reactions of the Amide Moiety

The reduction of the amide functional group in this compound to the corresponding diamine, N1-(3,3,3-trifluoropropyl)ethane-1,2-diamine, would require a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The general reaction is as follows:

Reaction Scheme: this compound + LiAlH₄ → N1-(3,3,3-trifluoropropyl)ethane-1,2-diamine

No published studies have documented the specific conditions or yields for this particular transformation.

Reactions of the Alpha-Amino Group

The primary alpha-amino group is the most reactive nucleophilic site in the molecule and is expected to undergo a variety of classical amine reactions.

Nucleophilic Amine Reactivity

The lone pair of electrons on the nitrogen of the primary amine makes it a potent nucleophile. It is expected to react readily with electrophiles such as alkyl halides (alkylation), acyl chlorides (acylation), and aldehydes or ketones (reductive amination). For example, acylation with an acyl chloride would be expected to proceed as follows:

Reaction Scheme: this compound + R-COCl → 2-(acylamino)-N-(3,3,3-trifluoropropyl)acetamide + HCl

However, specific experimental data for these reactions on the title compound are not available.

Derivatization and Further Functionalization

The primary amino group serves as a key handle for further derivatization to modify the molecule's properties. Common derivatization techniques for primary amines include silylation, which increases volatility for gas chromatography, or reaction with fluorescent tags for analytical purposes. These derivatizations are standard procedures for amino acids and related compounds, but specific applications to this compound have not been detailed in research literature.

Reactivity of the Trifluoropropyl Chain

The reactivity of the 3,3,3-trifluoropropyl group is significantly modulated by the strong electron-withdrawing nature of the three fluorine atoms. This electronic effect influences the stability of the carbon-fluorine (C-F) bonds and the acidity of adjacent carbon-hydrogen (C-H) bonds, thereby defining the potential for chemical transformations. While the trifluoromethyl group generally imparts high metabolic stability to bioactive molecules, the propyl chain is not entirely inert and can participate in specific reactions under certain conditions. mdpi.com

One observed transformation is the microbial hydroxylation of a trifluoropropyl side chain, indicating that enzymatic systems can overcome the inherent stability of this moiety to introduce functional groups. acs.org This suggests that while chemically robust, the chain is susceptible to biological modification.

Fluorine's Influence on Reaction Pathways and Stability

The high electronegativity of fluorine atoms creates a strong inductive effect that polarizes the C-F bonds, making them exceptionally strong and generally resistant to cleavage. mdpi.com This inherent stability is a cornerstone of the use of trifluoromethyl groups in medicinal chemistry to enhance metabolic stability and bioavailability. mdpi.com

However, the powerful electron-withdrawing nature of the CF3 group also influences the adjacent methylene (B1212753) groups. The C-H bonds on the carbon atom alpha to the trifluoromethyl group (C2 of the propyl chain) are rendered more acidic, making them potential sites for deprotonation under sufficiently basic conditions. This could initiate elimination reactions, such as dehydrofluorination, to form an unsaturated product, although this is generally a challenging transformation for saturated fluoroalkanes.

Furthermore, the stability of the C-F bond is not absolute and can be overcome under specific chemical conditions. Activation of C-F bonds often requires the use of strong Lewis acids or transition metal catalysts. While such reactions are not typically observed under standard organic synthesis conditions, they represent a potential, albeit challenging, pathway for the transformation of the trifluoropropyl chain.

The stability of fluorinated compounds can also be influenced by intramolecular interactions. The presence of the nearby amino and amide functionalities in this compound could potentially influence the reactivity of the trifluoropropyl chain through neighboring group participation or by altering the electronic environment, though specific studies on this compound are lacking. Research on other fluorinated amides has shown that the amide group can influence the conformation and reactivity of adjacent fluorinated carbons.

Analytical and Spectroscopic Characterization Methods in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-amino-N-(3,3,3-trifluoropropyl)acetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR is utilized to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the amide and trifluoromethyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial technique for characterization. The fluorine spectrum typically shows a singlet for the -CF₃ group, with its chemical shift providing confirmation of the fluorine's chemical environment. nih.govnsf.govnih.gov

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 7.5 - 8.0 | Broad Singlet | - | NH (Amide) |

| ¹H | ~ 3.4 - 3.6 | Triplet | ~ 7.0 | N-CH₂ |

| ¹H | ~ 3.2 - 3.4 | Singlet | - | CO-CH₂ |

| ¹H | ~ 2.4 - 2.6 | Quartet | ~ 9.0 | CH₂-CF₃ |

| ¹H | ~ 1.8 - 2.2 | Broad Singlet | - | NH₂ |

| ¹³C | ~ 170 - 175 | - | - | C=O (Amide) |

| ¹³C | ~ 123 - 128 (quartet) | Quartet | J(C-F) ≈ 277 | CF₃ |

| ¹³C | ~ 45 - 50 | - | - | CO-CH₂ |

| ¹³C | ~ 38 - 43 (quartet) | Quartet | J(C-F) ≈ 30 | CH₂-CF₃ |

| ¹³C | ~ 35 - 40 | - | - | N-CH₂ |

| ¹⁹F | ~ -60 to -70 | Triplet | ~ 9.0 | CF₃ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn allows for the confirmation of its elemental composition. nih.gov Electron ionization (EI) or electrospray ionization (ESI) techniques can be utilized. The fragmentation pattern observed in the mass spectrum provides valuable structural information, corroborating the connectivity of the atoms within the molecule.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | C₅H₁₀F₃N₂O⁺ | 171.0740 | 171.0742 | Molecular Ion |

| [M-NH₃]⁺ | C₅H₇F₃NO⁺ | 154.0474 | 154.0475 | Loss of ammonia (B1221849) from the primary amine |

| [M-CF₃]⁺ | C₄H₉N₂O⁺ | 101.0709 | 101.0711 | Cleavage of the propyl chain |

| [C₂H₅N₂O]⁺ | C₂H₅N₂O⁺ | 73.0402 | 73.0400 | Cleavage of the N-propyl bond |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). nih.govresearchgate.net The strong C-F stretching vibrations are also a prominent feature.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. The C-F bonds, while showing strong IR absorption, may have a weaker Raman signal. Conversely, the C-C backbone may show more prominent Raman scattering.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium | N-H stretch (Amine) |

| ~ 3300 | Medium | N-H stretch (Amide) |

| ~ 1680 | Strong | C=O stretch (Amide I) |

| ~ 1550 | Medium | N-H bend (Amide II) |

| 1300 - 1100 | Strong | C-F stretch |

| ~ 1420 | Medium | CH₂ bend |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from any starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purity determination. sielc.com The compound would be separated based on its polarity, and a UV detector can be used for quantification. The choice of column and mobile phase is critical for achieving good separation. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a typical starting point.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for separation and identification. sigmaaldrich.comresearchgate.net Derivatization of the polar amino and amide groups may be necessary to improve the volatility and chromatographic behavior of this compound. nih.govd-nb.infomdpi.com The mass spectrometer provides definitive identification of the separated components.

Interactive Data Table: Representative Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Expected Retention Time |

| HPLC | C18 (4.6 x 150 mm, 5 µm) | Gradient of Water (0.1% Formic Acid) and Acetonitrile | UV at 210 nm | Dependent on gradient |

| GC-MS | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry (EI) | Dependent on temperature program |

Lack of Specific Research Data for "this compound"

Following a comprehensive search for computational and theoretical studies on the chemical compound This compound , it has been determined that there is a significant lack of specific, publicly available research data to fulfill the requirements of the requested article outline.

The search yielded basic chemical and physical properties from various supplier databases, such as its CAS number (1341491-84-6), molecular formula (C₅H₉F₃N₂O), and molecular weight (170.13 g/mol ). chemscene.combldpharm.com Some predicted data, including a Topological Polar Surface Area (TPSA) of 55.12 Ų and an XlogP value of 0.1, are also available. chemscene.comuni.lu

However, no dedicated scholarly articles or in-depth computational studies were found that would provide the specific information required for the outlined sections:

Computational and Theoretical Studies on 2 Amino N 3,3,3 Trifluoropropyl Acetamide

In Silico Screening and Design for Chemical Research:The search did not reveal any studies where 2-amino-N-(3,3,3-trifluoropropyl)acetamide was used as a scaffold or query molecule in in silico screening or computational design efforts for new chemical entities.

Due to the absence of specific research data for "this compound" in these advanced computational areas, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. Constructing such an article would require fabricating data, which is contrary to the principles of scientific accuracy.

Derivatization and Analog Development of 2 Amino N 3,3,3 Trifluoropropyl Acetamide

Synthesis of Substituted Alpha-Amino Amide Derivatives

The synthesis of derivatives substituted at the alpha-carbon of 2-amino-N-(3,3,3-trifluoropropyl)acetamide introduces a chiral center, allowing for the exploration of stereochemistry on biological activity. A variety of methods exist for the preparation of non-natural α-amino carbonyl derivatives. nih.gov

One modern approach involves the hydrative amination of ynamides under metal-free conditions, which provides a convenient route to α-amino acid derivatives using sulfinamides as a nitrogen source. nih.gov This method proceeds through a proposed sulfonium (B1226848) nih.govsphinxsai.com‐sigmatropic rearrangement. nih.gov Another established technique is the Ugi four-component reaction (U-4CR), a multicomponent reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-amidoamide in a single step. researchgate.net More traditional methods include the alkylation of glycine-derived enolates or similar precursors where the alpha-amino group is suitably protected.

These synthetic strategies can be applied to generate a diverse library of analogs. The choice of method depends on the desired substituent and the available starting materials. For instance, reductive amination of a corresponding α-keto amide precursor could also yield various α-substituted derivatives.

Table 1: Synthetic Strategies for Alpha-Substituted Amide Derivatives

| Synthetic Method | Description | Potential Substituents | Key Features |

|---|---|---|---|

| Hydrative Amination of Ynamides | A metal-free reaction using sulfinamides as a nitrogen source to form α-amino carbonyls from activated alkynes. nih.gov | Alkyl, Aryl | Mild conditions, high efficiency. nih.gov |

| Ugi Reaction | A one-pot, four-component reaction combining a ketone/aldehyde, amine, carboxylic acid, and isocyanide. researchgate.net | Diverse, based on inputs | High diversity, convergent synthesis. researchgate.net |

| Alkylation of Enolates | Alkylation of a protected amino amide enolate with various electrophiles. | Alkyl, Benzyl (B1604629) | Established method, requires protecting groups. |

N-Substitution and Chain Elongation Strategies

Modification of the primary amino group of this compound can significantly impact its polarity, basicity, and ability to form hydrogen bonds. Common strategies include N-alkylation, N-acylation, and reductive amination.

N-substituted α-amino esters and amides are key scaffolds in many bioactive molecules, as N-alkylation can improve metabolic stability and membrane permeability. nih.gov Biocatalysis, employing enzymes like imine reductases (IREDs), offers a highly efficient and enantioselective route for the synthesis of N-substituted α-amino esters from α-ketoesters and various amines. nih.gov This approach is scalable and operates under mild conditions. nih.gov

Chemical methods for N-substitution include direct alkylation with alkyl halides or reductive amination of the primary amine with aldehydes or ketones. Solid-phase synthesis techniques, commonly used in peptide chemistry, can also be adapted to create N-substituted amide derivatives by linking the C-terminal amino acid to a resin and building the molecule sequentially. google.com These methods allow for the introduction of a wide range of functional groups, from simple alkyl chains to more complex cyclic or aromatic moieties.

Preparation of Labeled Analogs for Research Applications

Labeled analogs are indispensable tools for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as for target engagement and imaging studies. Labeling can be achieved using radioactive isotopes (e.g., Fluorine-18, Carbon-11) for Positron Emission Tomography (PET) or stable isotopes (e.g., Deuterium, Carbon-13, Nitrogen-15) for Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS).

The synthesis of 18F-labeled amino acids for PET imaging has seen significant advances. nih.gov Traditional methods often involved multi-step syntheses with low yields. nih.gov Modern strategies include copper-mediated radiofluorination of aryl boronic ester precursors, which has become a powerful method for constructing C–18F bonds in electron-rich systems. researchgate.net Other techniques involve metal-catalyzed and photocatalyzed reactions that allow for labeling under mild conditions with good functional group tolerance. nih.gov

For stable isotope labeling, proteins are often expressed in media containing 15N-labeled amino acids. nih.gov For small molecules like this compound, labeled precursors would be incorporated during chemical synthesis. For example, using 15N-labeled glycine (B1666218) or a 13C-labeled carbonyl source would introduce the isotope at a specific position. These labeled analogs are crucial for quantitative MS-based proteomics and for elucidating metabolic pathways. nih.govsloankettering.edu

Table 2: Isotopes for Labeling and Their Research Applications

| Isotope | Type | Common Application(s) | Potential Labeling Position on Core Structure |

|---|---|---|---|

| Fluorine-18 (¹⁸F) | Radioactive | Positron Emission Tomography (PET) Imaging | On an added aromatic ring or alkyl chain |

| Carbon-11 (¹¹C) | Radioactive | PET Imaging | Carbonyl carbon, alpha-carbon |

| Deuterium (²H) | Stable | Mass Spectrometry, NMR, Metabolic stability studies (kinetic isotope effect) | Alpha-carbon, N-propyl chain |

| Carbon-13 (¹³C) | Stable | Mass Spectrometry, NMR | Carbonyl carbon, alpha-carbon, N-propyl chain |

Exploration of Stereochemical Control in Derivatization

While the parent compound this compound is achiral, the introduction of a substituent at the alpha-carbon (as discussed in section 6.1) creates a stereocenter. Controlling the stereochemistry of this new center is critical, as enantiomers of a bioactive compound often exhibit different pharmacological and toxicological profiles.

Several strategies can be employed to achieve stereochemical control.

Biocatalysis: As mentioned previously, enzymes like imine reductases can perform reductive aminations with high enantioselectivity, providing access to specific enantiomers of N-substituted α-amino acids and their derivatives. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction, such as alkylation, to proceed stereoselectively. The auxiliary is then removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts (e.g., transition metal complexes with chiral ligands) can promote the formation of one enantiomer over the other in reactions like hydrogenation or alkylation.

Chiral Starting Materials: A straightforward approach is to begin the synthesis from an enantiomerically pure starting material, such as a natural or unnatural amino acid, and carry the chirality through the synthetic sequence. For example, enantiomerically enriched N-protected (aziridin-2-yl)methylphosphonates can be used as precursors for the stereospecific synthesis of functionalized aminophosphonates via regioselective ring-opening reactions. mdpi.com

The selection of a specific strategy depends on factors like the desired stereoisomer, scalability, and the compatibility of the reaction conditions with the functional groups present in the molecule.

Advanced Applications in Chemical Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Complex Molecule Construction

2-amino-N-(3,3,3-trifluoropropyl)acetamide is recognized for its potential as a versatile molecular scaffold in the synthesis of more complex molecules. biosynth.com Its utility stems from the presence of two key reactive sites: the primary amino group (-NH2) and the secondary amide (R-NH-C(O)-R'). These functional groups allow for a diverse range of chemical transformations, enabling chemists to introduce the trifluoropropylacetamide moiety into larger, more intricate molecular architectures.

The primary amine is a nucleophilic center that can readily participate in a variety of bond-forming reactions. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form new amide bonds.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which can then be reduced to yield substituted amines.

Arylation: Participation in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form bonds with aryl groups.

The amide group, while generally less reactive, provides structural rigidity and can influence the conformation of the molecule. The N-H bond of the amide can also be functionalized under specific conditions. This dual functionality allows the compound to serve as a linker or a core component, extending molecular chains or creating branched structures. The trifluoromethyl group (-CF3) is largely inert but significantly influences the electronic properties and lipophilicity of the final complex molecule.

Table 1: Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Reagent | Resulting Structure |

|---|---|---|---|

| Primary Amine (-NH₂) | Acylation | Acetyl Chloride | N-acylated derivative |

| Primary Amine (-NH₂) | Reductive Amination | Benzaldehyde, NaBH₄ | N-benzylated derivative |

| Primary Amine (-NH₂) | Sulfonylation | Tosyl Chloride | N-sulfonylated derivative |

Intermediacy in the Synthesis of Fluorine-Containing Fine Chemicals

The incorporation of fluorine into organic molecules is a critical strategy in the development of high-performance fine chemicals, including pharmaceuticals and specialty polymers. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance properties such as metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable intermediate for introducing the trifluoropropylamino motif into target molecules.

Its structural design allows it to be readily integrated into multi-step syntheses. Once incorporated, the trifluoropropyl group imparts its unique fluorine-based characteristics to the final product. The synthesis of fine chemicals often requires precise control over molecular architecture, and using pre-functionalized intermediates like this compound simplifies the synthetic route, avoiding the often harsh or challenging conditions required for direct trifluoromethylation at later stages.

Role in the Development of Novel Organic Materials

In materials science, the properties of organic materials are tailored by the specific functional groups present in their constituent monomers. The distinct features of this compound make it a candidate for developing novel polymers and functional materials.

The primary amine and amide functionalities allow the molecule to be potentially incorporated into polymer backbones, such as polyamides or polyimides. The presence of the trifluoromethyl group can bestow desirable properties upon the resulting material, including:

Hydrophobicity: The -CF3 group is highly hydrophobic, leading to materials with water-repellent surfaces.

Thermal and Chemical Stability: The high strength of the carbon-fluorine bond can enhance the material's resistance to heat and chemical degradation.

Low Surface Energy: Fluorinated polymers often exhibit low coefficients of friction and anti-stick properties.

These characteristics are sought after in applications ranging from advanced coatings and specialty membranes to high-performance textiles and electronic components.

Precursor for Advanced Agrochemical Research

The field of agrochemical research is continually searching for new active ingredients with improved efficacy, selectivity, and environmental profiles. Fluorinated compounds play a prominent role in this area. While direct research citing this compound is limited, its close structural analog, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is a well-documented key intermediate in the synthesis of fluralaner (B1663891), a potent broad-spectrum insecticide and acaricide. chemicalbook.comlongshinebiotech.com

This precedent highlights the importance of the N-(trifluoroalkyl)acetamide scaffold in developing isoxazoline-class insecticides. Consequently, this compound is a highly valuable precursor for the synthesis of fluralaner analogs and other novel agrochemical candidates. Researchers can utilize this compound to investigate the structure-activity relationship (SAR) by comparing the effects of the trifluoropropyl group against the trifluoroethyl group, potentially leading to the discovery of new pesticides with modified potency, target spectrum, or pharmacokinetic properties.

Emerging Research Directions and Future Perspectives

Novel Catalyst Development for Synthesis

The efficient synthesis of 2-amino-N-(3,3,3-trifluoropropyl)acetamide and related fluorinated amides is a key area of ongoing research. Traditional methods for amide bond formation often rely on stoichiometric activating agents, which can be inefficient and generate significant waste. catalyticamidation.info Consequently, the development of novel catalytic systems is a primary focus.

Current research in catalytic amidation explores a variety of catalysts, including those derived from boron. mdpi.com Boronic acids, for instance, have been shown to be effective catalysts for direct amidation reactions. ucl.ac.uk Future research in this area could focus on designing more sophisticated boron-based catalysts with enhanced activity and broader substrate scope, potentially enabling the synthesis of this compound under milder conditions. Another promising avenue is the use of metal fluorides as catalysts. Recent studies have demonstrated the potential of titanium tetrafluoride in catalyzing the direct amidation of carboxylic acids. researchgate.net The exploration of other metal fluorides and the optimization of reaction conditions could lead to more efficient and selective syntheses of fluorinated amides.

Biocatalysis represents another frontier in the synthesis of fluorinated compounds. nih.gov Enzymes such as lipases have been successfully employed in the synthesis of amides and can offer high selectivity and mild reaction conditions. nih.gov The development of engineered enzymes specifically tailored for the synthesis of fluorinated amides like this compound could provide a highly sustainable and efficient synthetic route. nih.govnumberanalytics.com

| Catalyst Type | Examples | Potential Advantages for Fluorinated Amide Synthesis |

| Boron-Derived Catalysts | Boronic acids, Boric acid | Milder reaction conditions, tolerance of sensitive functional groups. mdpi.comucl.ac.uk |

| Metal Fluoride (B91410) Catalysts | Titanium tetrafluoride (TiF₄) | Potential for high efficiency and selectivity in direct amidation. researchgate.netdigitellinc.com |

| Biocatalysts (Enzymes) | Lipases, Engineered P450s | High chemo-, regio-, and stereoselectivity; mild reaction conditions. nih.govnih.govnih.gov |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. A key aspect of this is the replacement of hazardous solvents with greener alternatives. rsc.org Solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), commonly used in amide synthesis, are facing increasing scrutiny due to their environmental and health impacts. rsc.org

Research into green solvents has identified several promising alternatives. Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and p-cymene (B1678584) have shown potential as replacements for traditional solvents in amide synthesis. rsc.orgbohrium.com The use of ionic liquids and deep eutectic solvents is also being explored as a strategy to reduce the environmental footprint of chemical processes. acs.org Furthermore, enzymatic catalysis in green solvents, such as cyclopentyl methyl ether (CPME), offers a sustainable approach to amide bond formation. nih.gov

The development of catalytic direct amidation methods, as discussed in the previous section, is also a core principle of green chemistry, as it minimizes waste by producing water as the only stoichiometric byproduct. catalyticamidation.info Future synthetic routes for this compound will likely incorporate these green chemistry principles to enhance sustainability.

| Green Chemistry Approach | Specific Examples | Benefits in Synthesis |

| Use of Green Solvents | 2-Methyltetrahydrofuran (2-MeTHF), p-Cymene, Cyclopentyl methyl ether (CPME) | Reduced environmental impact and improved safety profile. nih.govrsc.orgbohrium.com |

| Catalytic Direct Amidation | Boron-based catalysts, Metal fluoride catalysts | Atom economy, with water as the only byproduct, minimizing waste. catalyticamidation.infomdpi.comresearchgate.net |

| Biocatalysis | Use of enzymes like lipases | Mild reaction conditions, high selectivity, and reduced energy consumption. nih.govnih.gov |

Expanding the Scope of Chemical Transformations

Beyond its synthesis, research is also focused on exploring the reactivity of this compound and its potential as a building block in the synthesis of more complex molecules. The primary amino group and the amide functionality offer multiple sites for further chemical modification.

Future research could investigate the derivatization of the primary amino group to introduce a wide range of functionalities. This could include N-acylation to form more complex amides, or reactions to form heterocycles. nih.gov The amide bond itself, while generally stable, can participate in specific transformations, and exploring these reactions could lead to novel molecular scaffolds. The trifluoropropyl group can also influence the reactivity of the molecule and may enable unique chemical transformations. The development of new synthetic methodologies that leverage the unique properties of this fluorinated building block is an active area of research.

Integration with Flow Chemistry and Automated Synthesis

The adoption of modern synthesis technologies such as flow chemistry and automated synthesis platforms offers significant advantages for the production of this compound. Flow chemistry, where reactions are carried out in a continuously flowing stream, provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety. asynt.com

The synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals is increasingly utilizing flow chemistry to overcome the limitations of traditional batch processing. nih.govbeilstein-journals.org This approach is particularly beneficial for multi-step syntheses, as it allows for the telescoping of reaction steps, eliminating the need for isolation and purification of intermediates. mdpi.com The integration of automated systems with flow reactors can further enhance efficiency and reproducibility, enabling high-throughput screening of reaction conditions and rapid process optimization. mit.edunih.govamidetech.comnih.govchemrxiv.org The application of these technologies to the synthesis of this compound could lead to more efficient, scalable, and cost-effective manufacturing processes.

Computational-Guided Discovery of New Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction mechanisms, the design of new catalysts, and the discovery of novel reactivity. nih.gov For the synthesis of this compound, computational methods such as Density Functional Theory (DFT) can be used to elucidate the mechanisms of catalytic amidation reactions. catalyticamidation.info

By understanding the intricate details of catalyst-substrate interactions, researchers can rationally design more efficient catalysts. catalyticamidation.info Computational screening of potential catalysts can accelerate the discovery process and reduce the need for extensive experimental work. Furthermore, computational tools can be employed to predict the reactivity of this compound in various chemical transformations, guiding the experimental exploration of its synthetic utility. nih.govrsc.orgresearchgate.net The synergy between computational and experimental chemistry will be crucial in unlocking the full potential of this and other fluorinated molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.